molecular formula C12H18O4S B14286843 Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate CAS No. 115961-71-2

Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate

Cat. No.: B14286843
CAS No.: 115961-71-2
M. Wt: 258.34 g/mol
InChI Key: PXDUUYMKJSWXID-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate is a heterocyclic compound that features a thiopyran ring, which is a sulfur-containing six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate involves the thia-Diels–Alder reaction. This reaction typically involves the use of hetaryl thioketones and nonactivated 1,3-dienes. The reaction proceeds via a diradical mechanism, leading to the formation of the thiopyran ring . The reaction conditions often include room temperature and the use of excess m-chloroperbenzoic acid (m-CPBA) for oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the thia-Diels–Alder reaction remains a key synthetic route. The scalability of this reaction and the availability of starting materials make it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA at room temperature.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: More saturated thiopyran derivatives.

    Substitution: Ester-substituted thiopyran derivatives.

Scientific Research Applications

Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ester groups can also undergo hydrolysis or transesterification, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate is unique due to its combination of a thiopyran ring with ester functional groups, providing a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

115961-71-2

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

diethyl 5-methyl-2,5-dihydrothiopyran-6,6-dicarboxylate

InChI

InChI=1S/C12H18O4S/c1-4-15-10(13)12(11(14)16-5-2)9(3)7-6-8-17-12/h6-7,9H,4-5,8H2,1-3H3

InChI Key

PXDUUYMKJSWXID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C=CCS1)C)C(=O)OCC

Origin of Product

United States

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